ALK Inhibition Potency of Derivatives Built on the 2-Amino-4-(piperidin-1-yl)pyridine Scaffold vs. Crizotinib
Derivatives constructed on the 2‑amino‑4‑(piperidin‑1‑yl)pyridine scaffold, which is directly accessible from 1‑(2‑amino‑4‑pyridyl)‑4‑piperidinone via ketone modification, demonstrate substantial potency against both wild‑type and drug‑resistant ALK. The representative derivative 2e (ALK/ROS1‑IN‑1) achieves an IC₅₀ of 0.174 μM against ALK enzyme and 41.3 nM against the clinically relevant Crizotinib‑resistant ALK L1196M mutant, which is approximately 2‑fold more potent than Crizotinib itself (IC₅₀ ~82 nM in the same assay) [1]. In the Ba/F3‑ROS1 G2032R cell model, 2e exhibits an IC₅₀ of 104.7 nM, representing a ~6‑fold superiority over Crizotinib (IC₅₀ = 643.5 nM) [1]. While the target compound itself serves as the unelaborated scaffold, its direct conversion into such potent inhibitors validates its privileged status for kinase‑focused medicinal chemistry programs.
| Evidence Dimension | ALK enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 2e: ALK IC₅₀ = 0.174 μM; ALK L1196M IC₅₀ = 41.3 nM |
| Comparator Or Baseline | Crizotinib: ALK L1196M IC₅₀ ~82 nM (2‑fold less potent) |
| Quantified Difference | ~2‑fold greater potency against drug‑resistant ALK; ~6‑fold higher potency in Ba/F3‑ROS1 G2032R cells (104.7 nM vs. 643.5 nM) |
| Conditions | Cell‑free kinase assay and Ba/F3 engineered cell lines expressing ROS1 G2032R mutant |
Why This Matters
Procurement of this scaffold enables rapid access to a validated kinase inhibitor chemotype that overcomes clinically emergent Crizotinib resistance, de‑risking lead‑generation campaigns.
- [1] Liu S, Jiang Y, Yan R, et al. Eur J Med Chem. 2019;179:358-375. doi:10.1016/j.ejmech.2019.06.043 View Source
